Lexacalcitol Demonstrates 3000-Fold Superior Antiproliferative Potency Over Calcitriol with Minimal Calcemic Liability Increase
Lexacalcitol (KH1060) exhibits an antiproliferative potency approximately 3000 times greater than calcitriol (1,25(OH)₂D₃), the endogenous VDR ligand, while its calcemic activity increases by only a marginal factor relative to the natural hormone. This dissociation is quantified from direct comparative studies evaluating proliferation inhibition versus calcium mobilization in parallel assays [1]. In contrast, the 20-epimer of 1,25(OH)₂D₃ alone (MC 1288, lacking the 22-oxa substitution and extended side chain) demonstrates only a ~100-fold increase in antiproliferative activity and a 2-fold increase in calcemic activity, highlighting the unique contribution of the combined structural modifications in Lexacalcitol to its superior therapeutic window [2].
| Evidence Dimension | Antiproliferative potency fold-increase vs. calcemic activity fold-increase relative to calcitriol |
|---|---|
| Target Compound Data | Lexacalcitol: 3000× antiproliferative potency; calcemic activity increase 'slightly more' (not quantified beyond this descriptor) |
| Comparator Or Baseline | Calcitriol (1,25(OH)₂D₃): Baseline = 1.0 for both measures; 20-epi-1,25(OH)₂D₃ (MC 1288): 100× antiproliferative potency; 2× calcemic activity |
| Quantified Difference | Lexacalcitol: 3000× antiproliferative potency vs. calcitriol baseline; Lexacalcitol: 30× higher antiproliferative potency vs. MC 1288; Lexacalcitol: ~1500× higher therapeutic index ratio relative to MC 1288 (calculated as antiproliferative fold/calcemic fold) |
| Conditions | Proliferation inhibition assays (cell type not specified in source text); calcium mobilization assays in vivo |
Why This Matters
This 3000:1 potency-to-calcemic ratio enables researchers to achieve robust antiproliferative effects at doses unlikely to induce hypercalcemia, a dose-limiting toxicity that constrains calcitriol and other less-selective vitamin D analogs in both in vivo preclinical models and potential translational studies.
- [1] Binderup L, Kissmeyer AM. Vitamin D (Second Edition): Epimerization at C-20. Section: 'A particularly noteworthy compound is the 22-oxa analog KH 1060 (lexacalcitol), which is 3000 times more potent than 1,25(OH)2D3 as a proliferation inhibitor but only slightly more calcemic.' Elsevier Academic Press; 2005. View Source
- [2] Binderup L, Kissmeyer AM. Vitamin D (Second Edition): Table IV showing activities of pairs of 20-epimers. MC 1288 (20-epi-1,25(OH)2D3): ~100× antiproliferative potency, 2× calcemic activity vs. calcitriol. 2005. View Source
